5-Tert-butylbenzene-1,3-dicarbaldehyde
Description
Contextualization within Aromatic Polyaldehyde Chemistry
Aromatic polyaldehydes are a class of organic compounds that feature two or more aldehyde groups attached to an aromatic ring. These compounds are highly valued as monomers and cross-linking agents in polymer chemistry. The aldehyde functionalities provide reactive sites for a variety of condensation reactions, leading to the formation of polymers such as polyamides, polyimines, and polyacetals. rsc.org
The reactivity and properties of the resulting polymers are heavily influenced by the number and arrangement of the aldehyde groups on the aromatic ring. For instance, the polymerization of o-phthalaldehyde (B127526) has been a subject of interest for its ability to form polyacetal main chains through chain-growth polymerization. rsc.org While research on 5-tert-butylbenzene-1,3-dicarbaldehyde is still emerging, its bifunctional nature positions it as a key candidate for the synthesis of novel polymers with tailored properties. The meta-disposition of the aldehyde groups, in conjunction with the tert-butyl substituent, is expected to influence the regioselectivity of polymerization and the architecture of the resulting macromolecules.
Significance of the Tert-butyl Substituent in Molecular Design
The tert-butyl group is more than just a simple alkyl substituent; its considerable steric bulk and electronic effects play a pivotal role in molecular design and reactivity. rsc.org
Steric Hindrance: The most prominent feature of the tert-butyl group is its size, which can sterically hinder adjacent functional groups. researchgate.netrsc.org In the context of electrophilic aromatic substitution, this bulkiness can direct incoming electrophiles to less hindered positions, thereby controlling the regioselectivity of reactions. rsc.orgresearchgate.net For this compound, the tert-butyl group can influence the approach of reactants to the aldehyde functionalities, potentially leading to unique selectivities in condensation and polymerization reactions.
Electronic Effects: The tert-butyl group is known to be a weak electron-donating group and an ortho-para director in electrophilic aromatic substitutions. rsc.orgrsc.org This is attributed to inductive effects and hyperconjugation. While the aldehyde groups are deactivating, the presence of the electron-donating tert-butyl group can modulate the electronic properties of the aromatic ring, influencing its reactivity and the properties of any resulting materials. For example, the introduction of bulky tert-butyl groups into aromatic polyamides has been shown to improve their solubility and processability by disrupting chain packing. researchgate.net
Scope and Research Trajectories for this compound
The unique combination of reactive aldehyde groups and a sterically demanding tert-butyl substituent opens up several promising research directions for this compound.
Polymer and Materials Science: A primary area of investigation is its use as a monomer in the synthesis of advanced polymers. The rigidity of the aromatic backbone, combined with the solubility-enhancing properties of the tert-butyl group, could lead to the development of high-performance polymers with desirable thermal and mechanical properties. Research into aromatic polyketones and polyamides has demonstrated the advantages of incorporating bulky substituents to create soluble and processable materials. researchgate.netnih.gov
Coordination Chemistry and Porous Materials: The aldehyde functionalities can be utilized in the synthesis of Schiff base ligands, which are versatile for creating coordination polymers and metal-organic frameworks (MOFs). The steric hindrance from the tert-butyl group could play a crucial role in directing the assembly of these frameworks, potentially leading to novel topologies and pore environments. The related compound, 5-tert-butylisophthalic acid, has already been successfully employed in the synthesis of coordination polymers with interesting structural and functional properties. rsc.org The development of porous organic frameworks (POFs) for applications in gas storage and separation is an active area of research where tailored building blocks like this compound could be highly valuable. rsc.org
Supramolecular Chemistry: The defined geometry and functional groups of this compound make it an interesting candidate for the construction of complex supramolecular assemblies. The interplay of directional hydrogen bonding from the aldehyde groups and the steric influence of the tert-butyl group could be exploited to create intricate and functional molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2,3)11-5-9(7-13)4-10(6-11)8-14/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXODSWLMYYHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443695 | |
| Record name | 1,3-Benzenedicarboxaldehyde, 5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180740-69-6 | |
| Record name | 1,3-Benzenedicarboxaldehyde, 5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization for 5 Tert Butylbenzene 1,3 Dicarbaldehyde
Established Synthetic Routes to Aromatic Dicarbaldehydes
The synthesis of aromatic dicarbaldehydes can be approached through two primary strategies: the direct introduction of two formyl groups onto a pre-existing aromatic ring or the synthesis of a precursor molecule that can be subsequently converted to the dicarbaldehyde. Given the specific substitution pattern of 5-tert-butylbenzene-1,3-dicarbaldehyde, both strategies have potential applications.
One plausible route involves the synthesis of 5-tert-butyl-m-xylene (B1265441) as a key intermediate, followed by its oxidation. The synthesis of 5-tert-butyl-m-xylene can be achieved through the Friedel-Crafts alkylation of m-xylene (B151644) with a tert-butylating agent.
Table 1: Synthesis of 5-tert-butyl-m-xylene
| Reactants | Catalyst/Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| m-Xylene, Isobutylene (B52900) | Sulfuric Acid | -10 to 30 °C | 5-tert-butyl-m-xylene | High | google.com |
Once 5-tert-butyl-m-xylene is obtained, the two methyl groups can be oxidized to formyl groups. Various oxidizing agents are known to convert benzylic methyl groups to aldehydes, including potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) under controlled conditions. Catalytic oxidation using cobalt and manganese salts is also a common industrial method for the oxidation of alkylbenzenes.
Another established strategy for the synthesis of isophthalaldehyde (B49619) derivatives is the Sommelet reaction of the corresponding α,α'-dihalo-m-xylene. In the case of the target molecule, this would involve the synthesis of 1,3-bis(halomethyl)-5-tert-butylbenzene followed by reaction with hexamethylenetetramine. The hydrolysis of the resulting adduct yields the dicarbaldehyde.
Novel Approaches for the Introduction of Formyl Groups onto Tert-butylated Benzene (B151609) Systems
Direct diformylation of a tert-butylated benzene ring presents a more direct but challenging route. The tert-butyl group is an ortho-, para-directing group in electrophilic aromatic substitution. However, the bulky nature of the tert-butyl group can sterically hinder the ortho positions, favoring para-substitution. To achieve 1,3-diformylation in the presence of a 5-tert-butyl group, the directing effects of the substituents must be carefully considered.
Several formylation reactions could potentially be adapted for this purpose:
The Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3), to formylate electron-rich aromatic rings. While generally a mild and efficient method, achieving diformylation at the meta positions relative to the tert-butyl group would be challenging due to the directing effects of the alkyl group and the first introduced formyl group, which is a meta-director.
The Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under pressure, with a catalyst such as aluminum chloride and cuprous chloride. Similar to the Vilsmeier-Haack reaction, achieving the desired diformylation pattern would be difficult.
The Duff Reaction: This reaction formylates activated aromatic compounds, particularly phenols, using hexamethylenetetramine. While less common for non-activated arenes, modifications using trifluoroacetic acid have been shown to formylate simple hydrocarbons. However, controlling the regioselectivity for diformylation remains a significant hurdle.
The Rieche Formylation: This method employs dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride to formylate aromatic compounds. It is a powerful method for introducing a single formyl group, but its application for selective diformylation of a hindered substrate like tert-butylbenzene (B1681246) would require significant optimization.
A more plausible novel approach could involve a directed ortho-metalation strategy. If a suitable directing group is present on the tert-butylated benzene ring, sequential lithiation and formylation with a formylating agent like DMF could potentially lead to the desired 1,3-dicarbaldehyde. However, this would necessitate a multi-step synthesis to introduce and later remove the directing group.
Table 2: Comparison of Formylation Methods for Aromatic Compounds
| Reaction | Formylating Agent | Catalyst/Reagents | Substrate Requirements | Regioselectivity |
|---|---|---|---|---|
| Vilsmeier-Haack | Vilsmeier reagent (from DMF/POCl3) | - | Electron-rich arenes | Generally para to activating groups |
| Gattermann-Koch | CO, HCl | AlCl3, CuCl | Benzene and alkylbenzenes | - |
| Duff Reaction | Hexamethylenetetramine | Acid (e.g., boric, acetic, trifluoroacetic) | Activated arenes (phenols) | Ortho to activating group |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of safer solvents, catalytic methods, and waste reduction.
In the context of the plausible synthetic route via oxidation of 5-tert-butyl-m-xylene, green approaches would favor catalytic oxidation methods over stoichiometric ones. The use of molecular oxygen or hydrogen peroxide as the oxidant, combined with a recyclable catalyst, would be a significant improvement over traditional methods using heavy metal oxidants like chromium trioxide.
For formylation reactions, research into greener alternatives to the Vilsmeier-Haack reaction is ongoing. These include the use of less toxic and more environmentally benign reagents and solvents. For instance, the development of solid acid catalysts to replace corrosive Lewis acids in Friedel-Crafts type reactions can reduce waste and improve catalyst recyclability.
Biocatalysis also presents a promising green alternative. Engineered microorganisms have been developed for the production of aromatic aldehydes from renewable feedstocks. nih.gov While the direct biosynthesis of this compound has not been reported, the development of microbial cell factories for producing valuable aromatic compounds is a rapidly advancing field. nih.gov
Scale-Up Considerations and Industrial Synthesis Relevance
The industrial synthesis of this compound would likely favor a robust and economically viable route. The two-step synthesis involving the formation and subsequent oxidation of 5-tert-butyl-m-xylene appears to be the most promising for large-scale production.
Key considerations for scaling up this process include:
Raw Material Cost and Availability: m-Xylene and a tert-butylating agent like isobutylene are readily available and relatively inexpensive bulk chemicals.
Reaction Conditions: The Friedel-Crafts alkylation and subsequent oxidation should ideally be conducted under moderate temperature and pressure to minimize energy consumption and ensure safety.
Catalyst Selection and Recovery: For the oxidation step, a heterogeneous catalyst that can be easily separated and recycled would be highly advantageous for a continuous process.
Product Purification: Efficient methods for isolating the final dicarbaldehyde from the reaction mixture and any byproducts will be critical for achieving high purity.
Waste Management: The process should be designed to minimize waste generation. For example, recycling of solvents and catalysts, and the use of environmentally benign reagents are important factors.
The direct diformylation routes, while potentially more atom-economical, are likely to face significant challenges in terms of selectivity and yield on an industrial scale, especially with a sterically hindered substrate. The development of highly selective catalysts would be necessary to make these routes industrially feasible.
Reactivity Profiles and Mechanistic Investigations of 5 Tert Butylbenzene 1,3 Dicarbaldehyde
Electrophilic and Nucleophilic Reactions at Aldehyde Centers
The aldehyde moieties of 5-tert-butylbenzene-1,3-dicarbaldehyde are the primary sites for both electrophilic and nucleophilic attacks. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the carbonyl oxygen possesses lone pairs of electrons, making it a site for electrophilic attack, typically by protonation under acidic conditions.
Nucleophilic addition is a characteristic reaction of aldehydes. ekb.eg The reactivity of the aldehyde groups in this compound is modulated by the electronic nature of the aromatic ring and the steric bulk of the tert-butyl group. The two aldehyde groups are electron-withdrawing, which slightly deactivates the benzene (B151609) ring towards electrophilic substitution but activates the carbonyl carbons towards nucleophilic attack. However, the bulky tert-butyl group can sterically hinder the approach of nucleophiles to the adjacent aldehyde groups.
Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and imines. For instance, the reaction with primary amines leads to the formation of Schiff bases, which can be further utilized in the synthesis of larger molecular structures like Salen-type ligands. taylorandfrancis.comsapub.org The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. ekb.eg
| Nucleophile | Product Type | General Reaction Conditions |
| Primary Amine (R-NH₂) | Schiff Base (Imine) | Acid or base catalysis, typically in an alcohol solvent. |
| Alcohol (R-OH) | Acetal | Acid catalysis, with removal of water to drive the equilibrium. |
| Grignard Reagent (R-MgX) | Secondary Alcohol | Anhydrous ether or THF, followed by acidic workup. |
| Cyanide (CN⁻) | Cyanohydrin | Basic conditions (e.g., NaCN/H₂O). |
Cyclocondensation Reactions with Bifunctional Nucleophiles
A significant area of interest in the chemistry of this compound is its use in cyclocondensation reactions. The presence of two aldehyde groups allows it to react with bifunctional nucleophiles to form a variety of macrocyclic compounds. These reactions are crucial for the synthesis of complex host molecules like calixarenes and other macrocycles. researchgate.netnih.govmdpi.com
For example, condensation with bifunctional amines, such as diamines or hydrazines, can lead to the formation of macrocyclic Schiff bases. longdom.orgresearchgate.net These reactions are typically carried out under conditions that favor cyclization over polymerization, often involving high dilution or template-assisted synthesis. The tert-butyl group, while potentially hindering the reaction at each aldehyde, also plays a crucial role in directing the conformation of the resulting macrocycle.
In the synthesis of macrocyclic hydrazones, this compound can be reacted with dihydrazides. The reaction involves the dropwise addition of a solution of the dihydrazide to a stirred solution of the dicarbaldehyde, often in a solvent like DMF with a few drops of concentrated HCl, followed by heating. longdom.org
| Bifunctional Nucleophile | Resulting Macrocycle | Typical Reaction Conditions |
| Diamines (e.g., ethylenediamine) | Macrocyclic Schiff Base | Refluxing in ethanol (B145695) or methanol (B129727), often with a metal ion template. taylorandfrancis.com |
| Dihydrazides (e.g., isophthalic dihydrazide) | Macrocyclic Hydrazone | Refluxing in DMF with acid catalyst. longdom.org |
| Phenols (in the presence of a base) | Calixarene-like structures | Base-catalyzed condensation with a p-substituted phenol. researchgate.netnih.gov |
Selective Functional Group Transformations of the Aldehyde Moieties
Selective functionalization of one of the two aldehyde groups in this compound presents a synthetic challenge due to their similar reactivity. However, achieving such selectivity is crucial for the synthesis of unsymmetrical molecules. Strategies for selective transformation often rely on statistical control, the use of protecting groups, or exploiting subtle differences in the steric environment of the two aldehyde groups, although the latter is less pronounced in this symmetrical molecule.
One common approach for selective transformation is the mono-oxidation or mono-reduction of the dicarbaldehyde. For instance, selective reduction to a hydroxyaldehyde can be achieved using a controlled amount of a mild reducing agent. Similarly, selective oxidation to a formylbenzoic acid can be attempted with a stoichiometric amount of an oxidizing agent. The success of these reactions is highly dependent on the reaction conditions and the choice of reagents.
Another important transformation is the Wittig reaction, which can be used to convert one or both aldehyde groups into alkene functionalities. The use of stabilized ylides can offer a degree of selectivity. Furthermore, the Knoevenagel condensation with active methylene (B1212753) compounds is a viable method to introduce new carbon-carbon bonds at the aldehyde positions. nih.gov
| Reaction Type | Transformation | Reagents and Conditions |
| Selective Reduction | Dicarbaldehyde to Hydroxyaldehyde | Controlled amount of NaBH₄ in a suitable solvent. |
| Selective Oxidation | Dicarbaldehyde to Formylbenzoic Acid | Stoichiometric amount of a mild oxidizing agent like Ag₂O. |
| Wittig Reaction | Aldehyde to Alkene | Phosphonium ylide (R₃P=CHR') in an appropriate solvent. |
| Knoevenagel Condensation | Aldehyde to α,β-unsaturated compound | Active methylene compound (e.g., malonic acid) with a weak base catalyst. nih.gov |
Steric and Electronic Influence of the 5-Tert-butyl Group on Reaction Pathways
The tert-butyl group at the 5-position of the benzene ring exerts a significant influence on the reactivity of the two aldehyde groups through both steric and electronic effects.
Steric Influence: The most prominent effect of the tert-butyl group is steric hindrance. Its bulky nature can impede the approach of reagents to the ortho- and meta-positions of the benzene ring, as well as to the aldehyde functionalities themselves. In cyclocondensation reactions, the steric bulk of the tert-butyl group can influence the pre-organization of the linear precursors, favoring the formation of specific macrocyclic structures and influencing their final conformation. This steric control is a key factor in the design of host-guest systems based on this building block.
The combination of these steric and electronic factors makes this compound a versatile building block in supramolecular chemistry, where control over the size, shape, and conformation of the final product is essential.
Derivatives and Functionalization Strategies Based on 5 Tert Butylbenzene 1,3 Dicarbaldehyde
Synthesis of Imine and Oxime Derivatives
The aldehyde groups of 5-tert-butylbenzene-1,3-dicarbaldehyde are prime sites for condensation reactions with nitrogen-based nucleophiles to form imine (Schiff base) and oxime derivatives. These reactions are fundamental in organic synthesis for creating new carbon-nitrogen double bonds.
Imines (Schiff Bases): The reaction of this compound with two equivalents of a primary amine leads to the formation of a diimine. This condensation is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and may be catalyzed by a trace amount of acid. nih.govstudysmarter.co.uk The reaction proceeds through a hemiaminal intermediate, which then dehydrates to yield the stable imine product. A variety of primary amines (aliphatic or aromatic) can be employed, allowing for the introduction of diverse functionalities into the final molecule.
Oximes: Condensation of the dicarbaldehyde with hydroxylamine (B1172632) (usually from hydroxylamine hydrochloride) yields the corresponding dioxime. mediresonline.org This reaction is analogous to imine formation and is often performed in an alcoholic solvent, sometimes with a base to neutralize the hydrochloride salt. mediresonline.org The resulting oximes can exist as different stereoisomers (syn and anti) at each C=N bond. Oximes are versatile intermediates in their own right, used in the synthesis of amides (via Beckmann rearrangement) and as ligands in coordination chemistry.
The table below lists representative imine and oxime derivatives synthesized from this compound.
| Reagent | Product Name | Product Structure |
| Aniline | N,N'-(5-tert-butyl-1,3-phenylene)bis(1-phenylmethanimine) | |
| Ethylamine | N,N'-(5-tert-butyl-1,3-phenylene)bis(1-ethanimine) | |
| Hydroxylamine | This compound dioxime | |
| Benzylamine | N,N'-(5-tert-butyl-1,3-phenylene)bis(1-benzylmethanimine) |
This table presents putative products based on established chemical reactions.
Formation of Macrocyclic and Polymeric Schiff Base Compounds
The difunctional nature of this compound makes it an excellent building block for the synthesis of larger, more complex architectures such as macrocycles and polymers through Schiff base chemistry.
Macrocyclic Schiff Bases: When this compound is reacted with a diamine, a [2+2] macrocyclization can occur under high-dilution conditions to yield a macrocyclic Schiff base. researchgate.netlongdom.org This type of reaction involves the condensation of two molecules of the dialdehyde (B1249045) with two molecules of the diamine to form a large ring system containing multiple imine linkages. longdom.orgresearchgate.net The size and properties of the resulting macrocycle can be tuned by varying the length and nature of the diamine linker. These macrocycles are of significant interest in supramolecular chemistry as host molecules for guest binding and as ligands for the formation of complex metal assemblies. researchgate.net
Polymeric Schiff Bases: In contrast to macrocyclization, polycondensation of this compound with a diamine at higher concentrations leads to the formation of linear polymers known as poly(azomethine)s or polymeric Schiff bases. These materials are a class of conjugated polymers that possess interesting thermal and electronic properties. The reaction joins monomer units via azomethine (C=N) linkages. The properties of the resulting polymer, such as solubility, thermal stability, and conductivity, can be tailored by the choice of the diamine comonomer.
The table below summarizes representative macrocyclic and polymeric structures derived from this compound.
| Comonomer | Product Type | General Structure/Repeating Unit |
| 1,2-Diaminobenzene | [2+2] Macrocycle | |
| 1,3-Diaminopropane | Polymeric Schiff Base | |
| 1,4-Diaminobenzene | Polymeric Schiff Base | |
| Ethylenediamine | [2+2] Macrocycle |
This table presents putative products based on established chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions
While the formyl groups are the most reactive sites, the aromatic core of this compound can also be functionalized. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, but they typically require an aryl halide or triflate as a coupling partner. nih.gov Therefore, a preliminary derivatization of the benzene (B151609) ring is necessary.
As discussed in section 4.4, electrophilic halogenation (e.g., bromination) of this compound is predicted to occur regioselectively at the C2 position, yielding 2-bromo-5-tert-butylbenzene-1,3-dicarbaldehyde. This aryl bromide is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester introduces new aryl or vinyl substituents. nih.gov
Sonogashira Coupling: Coupling with a terminal alkyne provides access to arylethynyl derivatives.
Heck Coupling: Reaction with an alkene under palladium catalysis forms a new carbon-carbon bond at the C2 position.
Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based functionalities by coupling with primary or secondary amines.
These reactions significantly expand the synthetic utility of this compound, allowing for the construction of highly substituted and complex aromatic structures.
The table below illustrates potential products from palladium-catalyzed cross-coupling of the C2-brominated derivative.
| Coupling Partner | Reaction Type | Product Name |
| Phenylboronic acid | Suzuki-Miyaura | 2',4',6'-trimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde |
| Phenylacetylene | Sonogashira | 5-tert-butyl-2-(phenylethynyl)benzene-1,3-dicarbaldehyde |
| Styrene | Heck | 5-tert-butyl-2-styrylbenzene-1,3-dicarbaldehyde |
| Aniline | Buchwald-Hartwig | 5-tert-butyl-2-(phenylamino)benzene-1,3-dicarbaldehyde |
This table presents putative products based on established chemical reactions starting from the C2-bromo derivative.
Regioselective Derivatization at the Benzenoid Core
Further functionalization of this compound can be achieved through electrophilic aromatic substitution on the benzene ring. The position of the incoming electrophile is dictated by the directing effects of the substituents already present on the ring. wikipedia.orgyoutube.com
The benzene ring has three substituents: one tert-butyl group and two formyl (aldehyde) groups.
Tert-butyl group: This is an alkyl group, which is an activating, ortho-, para-director due to inductive effects and hyperconjugation. youtube.com
Formyl groups (-CHO): These are deactivating, meta-directors due to their electron-withdrawing nature via resonance. youtube.com
The regiochemical outcome of an electrophilic substitution reaction is determined by the interplay of these directing effects. The available positions for substitution are C2, C4, and C6.
Attack at C4 and C6: These positions are ortho to the activating tert-butyl group but also ortho to one of the deactivating formyl groups. The activating effect of the tert-butyl group is counteracted by the deactivating effect of the formyl group at these positions.
Attack at C2: This position is para to the strongly activating tert-butyl group and, crucially, meta to both deactivating formyl groups.
Therefore, the C2 position is the most electronically favored site for electrophilic attack. The activating, para-directing effect of the tert-butyl group strongly directs the incoming electrophile to this position, and this is reinforced by the fact that it is the meta position relative to both deactivating groups. Consequently, electrophilic reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to yield predominantly the 2-substituted derivative. For instance, bromination using bromine and a Lewis acid catalyst like FeBr₃ is expected to produce 2-bromo-5-tert-butylbenzene-1,3-dicarbaldehyde with high regioselectivity. researchgate.netresearchgate.netchemspider.com This selective functionalization is key for subsequent synthetic transformations, as highlighted in section 4.3.
Applications in Supramolecular Chemistry and Self Assembly
Utilization as a Building Block for Macrocyclic Architectures
There is a lack of specific, published research detailing the use of 5-tert-butylbenzene-1,3-dicarbaldehyde as a primary building block for the synthesis of macrocyclic architectures. In principle, the two aldehyde functional groups are well-suited for condensation reactions with diamines to form Schiff base macrocycles. The presence of the bulky tert-butyl group would be expected to influence the conformation and solubility of any resulting macrocycles. However, specific examples, synthetic procedures, and characterization data for macrocycles derived directly from this compound are not readily found in the reviewed literature.
Design and Synthesis of Host-Guest Systems
No specific studies detailing the design and synthesis of host-guest systems based on this compound were identified. The creation of a pre-organized cavity, a fundamental requirement for a host molecule, would likely involve the cyclization of this dicarbaldehyde with other components. The properties of such a cavity, including its size, shape, and the nature of its interior, would be influenced by the tert-butyl substituent. Without experimental reports, any discussion on its potential as a host molecule remains speculative.
Templated Assembly Strategies and Supramolecular Polymerization
Information regarding the use of this compound in templated assembly strategies or its involvement in supramolecular polymerization is not available in the public domain. Templated synthesis often relies on the ability of a template to organize precursor molecules, such as dicarbaldehydes and diamines, into a specific arrangement prior to covalent bond formation. Similarly, supramolecular polymerization would require specific non-covalent interactions between monomers of this compound, which have not been reported.
Molecular Recognition and Binding Studies
There are no available molecular recognition or binding studies that specifically utilize this compound or its derivatives as a receptor. Such studies would typically involve investigating the non-covalent interactions between the target molecule and a specific guest or substrate, often quantified by determining binding constants. The absence of synthesized host systems or macrocycles from this compound means that no such investigations could be found.
Integration into Advanced Materials Science
Metal-Organic Frameworks (MOFs) Synthesis and Characteristics
Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is paramount in determining the structural and functional properties of the MOF.
The bulky tert-butyl group is not merely a passive substituent. Its significant steric profile influences the assembly of the framework by preventing dense packing and promoting the formation of porous structures. This steric hindrance can be strategically employed to control the dimensionality and interpenetration of the MOF network, which are critical factors in achieving high porosity and specific surface areas. rsc.org The design of MOFs with this linker often involves a mixed-linker approach, where 5-Tert-butylbenzene-1,3-dicarbaldehyde is used in combination with other linkers to fine-tune the pore size and chemical environment within the framework. rsc.org
In a study, 2-hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde was synthesized and its structure confirmed through X-ray crystallography and spectroscopic methods. researchgate.netmdpi.com The analysis of its intermolecular interactions using 3D Hirshfeld surfaces revealed that hydrogen-hydrogen interactions were the most numerous, providing insight into the packing and potential coordination behavior of the molecule within a crystal lattice. mdpi.com
Pore engineering in MOFs is a critical aspect of their design, as the size, shape, and functionality of the pores determine their suitability for various applications. The use of this compound offers a powerful tool for modulating porosity. The inherent bulkiness of the tert-butyl group can be leveraged to create larger pores than what might be achieved with a non-substituted dicarbaldehyde linker. This steric influence helps to prevent the formation of densely packed, non-porous structures and can be used to tune the degree of interpenetration in the framework, thereby controlling the accessible pore volume. rsc.org
The functionalization of MOF channels is a key strategy to enhance their performance in gas storage and separation. While the aldehyde groups of this compound are consumed during the formation of the framework, the tert-butyl group itself imparts a specific functionality to the pore walls. The hydrophobic nature of the tert-butyl group can influence the adsorption behavior of different gas molecules.
Furthermore, the organic linker provides a platform for post-synthetic modification. Although direct functionalization of the tert-butyl group is challenging, the aromatic ring can be a site for introducing other functional groups prior to MOF synthesis. The strategic placement of functional groups on the linker can create specific binding sites for gas molecules, enhancing both the capacity and selectivity of the MOF for gas storage and separation. osti.govnih.govresearchgate.net The introduction of functional groups that can act as electron donors or withdrawers can alter the electronic properties of the framework and influence its interaction with guest molecules. osti.govnih.gov
Covalent Organic Frameworks (COFs) Development
Covalent Organic Frameworks are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. The precise arrangement of these building blocks leads to ordered, porous structures.
The synthesis of COFs from this compound monomers typically involves condensation reactions with multitopic amines, such as diamines or triamines. The aldehyde functional groups react with the amine groups to form imine linkages (-C=N-), which are common in COF chemistry due to the reversibility of their formation, allowing for error correction and the growth of crystalline materials.
The general synthetic approach involves solvothermal or ionothermal methods, where the monomers are dissolved in a suitable solvent system, often a mixture of a polar aprotic solvent and an acidic catalyst, and heated in a sealed vessel. The choice of reaction conditions, including temperature, time, and catalyst, is crucial for obtaining a highly crystalline and porous COF. The steric hindrance provided by the tert-butyl group can influence the kinetics of the reaction and the final structure of the COF. researchgate.netnih.gov
The table below summarizes a general synthetic approach for COFs using a dicarbaldehyde monomer like this compound.
| Parameter | Description |
| Monomers | This compound and a multitopic amine (e.g., p-phenylenediamine) |
| Linkage | Imine bond (-C=N-) |
| Reaction Type | Condensation |
| Solvent System | Typically a mixture of a polar aprotic solvent (e.g., mesitylene, dioxane) and an aqueous acid (e.g., acetic acid) |
| Temperature | Usually in the range of 80-120 °C |
| Reaction Time | Typically 1-3 days |
| Product | A crystalline, porous Covalent Organic Framework |
The tert-butyl group on the this compound monomer has a profound influence on the topology and stability of the resulting COF. The steric bulk of the tert-butyl group can prevent the close packing of the 2D COF layers, leading to a staggered or eclipsed stacking arrangement with a larger interlayer distance. researchgate.net This can result in a more accessible pore structure.
The table below outlines the potential influences of the tert-butyl group on COF properties.
| Property | Influence of Tert-butyl Group | Reference |
| Interlayer Stacking | Can increase interlayer distance due to steric repulsion. | researchgate.net |
| Porosity | May lead to higher accessible pore volume by preventing dense packing. | researchgate.net |
| Topology | Can influence the rotational conformation and lead to new network topologies. | researchgate.net |
| Chemical Stability | May enhance stability by sterically protecting the covalent linkages. | wikipedia.org |
| Framework Integrity | Van der Waals interactions can contribute to the overall stability of the structure. | sciencelink.net |
: The Role of this compound
The unique structural characteristics of this compound, namely its bifunctional nature and the presence of a bulky tert-butyl group, position it as a valuable monomer in the synthesis of advanced polymeric materials. The two aldehyde groups provide sites for polymerization, while the tert-butyl group can impart desirable properties such as increased solubility, thermal stability, and specific morphological features in the resulting polymers. This section explores the integration of this compound into various classes of polymeric materials, including high-performance polymers, thermosetting resins, and advanced nanostructures.
Condensation Polymerization for High-Performance Polymers
Condensation polymerization is a fundamental process in the synthesis of high-performance polymers, and this compound is an ideal candidate for such reactions. Its two aldehyde functional groups can react with a variety of nucleophiles, most notably primary amines, to form stable imine (Schiff base) linkages. This reaction is a cornerstone for the production of polyimines, a class of polymers known for their thermal stability and mechanical strength.
The polycondensation reaction between this compound and a diamine would proceed as illustrated below, forming a linear polyimine. The bulky tert-butyl group appended to the aromatic backbone can disrupt chain packing, which often leads to enhanced solubility of the polymer in common organic solvents. This is a significant advantage for polymer processing and characterization.
General Polycondensation Reaction: n OHC-(C₆H₃(C(CH₃)₃))-CHO + n H₂N-R-NH₂ → [-(CH=N-R-N=CH-(C₆H₃(C(CH₃)₃)))-]ₙ + 2n H₂O
The properties of the resulting high-performance polymer can be tailored by the choice of the diamine comonomer. For instance, using aromatic diamines can lead to polymers with high glass transition temperatures and excellent thermal stability, suitable for applications in demanding environments. While specific data on polymers derived exclusively from this compound is limited in publicly available literature, the principles of condensation polymerization suggest its potential in creating novel materials.
| Property | Anticipated Influence of this compound |
| Solubility | The bulky tert-butyl group is expected to increase solubility in organic solvents by reducing intermolecular chain packing. |
| Thermal Stability | The aromatic nature of the monomer contributes to high thermal stability. The specific linkage (e.g., imine) will also be a determining factor. |
| Processability | Enhanced solubility can lead to improved processability for applications such as thin-film casting and fiber spinning. |
| Mechanical Strength | The rigidity of the benzene (B151609) ring will contribute to the mechanical strength of the polymer backbone. |
Thermosetting Resins and Cross-linked Networks
Thermosetting resins are polymers that are cured to form a cross-linked network structure, resulting in materials that are typically rigid and have high thermal and chemical resistance. This compound can function as a cross-linking agent or a primary monomer in the formulation of thermosetting resins.
When used with polyamines (compounds with more than two amine functional groups), the dicarbaldehyde can form a three-dimensional network. The curing process, often initiated by heat, involves the formation of a high density of imine cross-links. The resulting thermoset would be expected to exhibit excellent thermal stability due to the aromatic nature of the aldehyde and the strength of the imine bonds.
The tert-butyl groups within the network can influence the final properties of the thermoset. They can create a more open network structure, potentially leading to materials with lower density and a modified dielectric constant. Furthermore, the hydrophobic nature of the tert-butyl group could enhance the moisture resistance of the cured resin.
Illustrative Curing Reaction with a Triamine: 2 n OHC-(C₆H₃(C(CH₃)₃))-CHO + 3 n H₂N-R(NH₂)-NH₂ → Cross-linked Polyimine Network + 6n H₂O
Research into thermosets often involves the formulation of prepolymers, which are then cured in a separate step. A prepolymer could be synthesized from this compound and a diamine in a controlled stoichiometry, followed by curing with a polyamine or another cross-linking agent.
| Feature | Role of this compound |
| Cross-linking | The two aldehyde groups provide the functionality for forming a cross-linked network with polyamines. |
| Thermal Resistance | The aromatic structure contributes to the high thermal stability of the final thermoset. |
| Moisture Resistance | The hydrophobic tert-butyl group can potentially reduce water absorption in the cured resin. |
| Dielectric Properties | The introduction of bulky, non-polar groups may lower the dielectric constant of the material. |
Advanced Polymeric Nanostructures
The precise chemical structure of this compound also makes it a candidate for the synthesis of more complex, well-defined polymeric nanostructures such as dendrimers and porous organic frameworks (POFs).
Porous organic frameworks (POFs) are a class of materials characterized by high surface areas and permanent porosity. They are synthesized from rigid building blocks that self-assemble into crystalline, porous networks. The reaction of this compound with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) through imine condensation is a common strategy for the formation of crystalline covalent organic frameworks (COFs), a subclass of POFs. The tert-butyl groups would project into the pores of the framework, modifying the pore environment and potentially enhancing the framework's affinity for specific guest molecules. The inherent porosity and chemical stability of such frameworks make them promising for applications in gas storage, separation, and catalysis.
While specific examples of POFs synthesized from this compound are not prevalent in existing literature, the general synthetic routes for POFs strongly support its potential as a valuable building block in this area.
| Nanostructure | Potential Application of this compound |
| Dendrimers | Can be functionalized to act as a core or branching unit, with the tert-butyl group influencing solubility and conformation. |
| Hyperbranched Polymers | Can be used as a monomer in A₂ + B₃ type polymerizations to create highly branched, globular macromolecules. |
| Porous Organic Frameworks (POFs) | Can serve as a rigid linker in the synthesis of crystalline frameworks with tunable pore chemistry due to the tert-butyl group. |
Coordination Chemistry and Ligand Design
Chelation Behavior of Aldehyde and Aldehyde-Derived Ligands with Metal Ions
The two aldehyde groups of 5-tert-butylbenzene-1,3-dicarbaldehyde are readily converted into Schiff base ligands through condensation reactions with primary amines. youtube.com This process introduces imine (-C=N-) groups, which are excellent coordinating sites for metal ions. researchgate.net The resulting Schiff base ligands, often polydentate, can chelate to metal ions in various ways, influenced by the nature of the amine used and the reaction conditions.
Typically, Schiff bases derived from aromatic dicarbaldehydes can act as bidentate, tridentate, or even higher denticity ligands. mdpi.com In the case of ligands from this compound, the two imine nitrogens can coordinate to a single metal center, forming a stable chelate ring. If the amine precursor contains additional donor atoms (e.g., hydroxyl or carboxyl groups), the resulting ligand can exhibit more complex chelation behavior, potentially bridging multiple metal centers to form polynuclear complexes or coordination polymers. nih.gov
The steric bulk of the tert-butyl group on the benzene (B151609) ring plays a significant role in the chelation process. It can influence the geometry of the resulting metal complex, favoring specific coordination numbers and arrangements that minimize steric hindrance. This steric influence can be a powerful tool in controlling the structure and, consequently, the properties of the final coordination compound.
The chelation is also governed by the electronic properties of the ligand. The imine bonds are part of a larger conjugated system, which can be fine-tuned by introducing different substituents on the amine precursor. This modification of the electronic structure can affect the ligand's affinity for different metal ions and the stability of the resulting complexes. researchgate.net
Synthesis of Metal Complexes and Coordination Polymers
The synthesis of metal complexes using ligands derived from this compound generally involves the reaction of the pre-synthesized Schiff base ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of metal ion is vast, spanning transition metals like copper, nickel, cobalt, and zinc, as well as lanthanides. mdpi.comiiste.org
The general synthetic route for these complexes can be summarized as follows:
Ligand Synthesis: Condensation of this compound with a primary amine (in a 1:2 molar ratio) in a solvent like ethanol (B145695) or methanol (B129727), often with acid or base catalysis, to form the Schiff base ligand. youtube.com
Complexation: The isolated Schiff base ligand is then reacted with a metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent. The mixture is typically heated under reflux to facilitate the formation of the complex. mdpi.com The resulting metal complex often precipitates from the solution upon cooling or addition of a less-polar solvent.
Catalytic Applications of Derived Metal Complexes
Schiff base metal complexes are well-known for their catalytic activity in a variety of organic transformations. nih.gov Complexes derived from ligands based on this compound are expected to exhibit similar catalytic prowess, particularly in oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net
The catalytic activity of these complexes stems from the ability of the central metal ion to exist in multiple oxidation states and to coordinate with substrate molecules, thereby activating them for reaction. The ligand framework, including the tert-butyl group and any substituents on the amine precursors, can modulate the catalytic activity and selectivity.
For instance, manganese(II) Schiff base complexes have been shown to be effective catalysts for the oxidation of alkenes to epoxides. nih.gov Similarly, ruthenium(II) complexes can catalyze the oxidation of alcohols to aldehydes and ketones. nih.gov The specific design of the ligand derived from this compound can lead to catalysts with high efficiency and selectivity for specific transformations. The steric hindrance provided by the tert-butyl group might also play a role in substrate selectivity.
| Potential Catalytic Reaction | Active Metal Center | Relevant Research Finding |
| Oxidation of Alkenes | Mn(II), Co(II) | Schiff base complexes can catalyze the selective oxidation of cyclohexene (B86901) to cyclohexene oxide. nih.gov |
| Oxidation of Alcohols | Ru(II) | Ruthenium(II) Schiff base complexes are effective catalysts for the oxidation of various alcohols. nih.gov |
| Claisen-Schmidt Condensation | Cu(II) | Copper(II) Schiff base complexes have shown remarkable catalytic activity in the synthesis of chalcones. mdpi.com |
| Hydrolysis Reactions | Cu(II) | Aromatic Schiff base metal complexes have been utilized as catalysts in hydrolysis reactions. researchgate.net |
Luminescent and Magnetic Properties of Coordination Compounds
The incorporation of metal ions into the Schiff base ligands derived from this compound can give rise to interesting luminescent and magnetic properties. These properties are highly dependent on the nature of the metal ion and the geometry of the coordination sphere.
Luminescent Properties: Coordination compounds involving d¹⁰ metal ions like Zn(II) and Cd(II), or lanthanide ions such as Eu(III) and Tb(III), are often luminescent. science.gov The Schiff base ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light of a characteristic wavelength. The extended π-system of the ligand, originating from the benzene ring and imine bonds, is crucial for this process. The luminescence properties can be tuned by modifying the ligand structure, for example, by introducing electron-donating or electron-withdrawing groups on the amine precursors.
Magnetic Properties: Transition metal complexes with unpaired electrons are paramagnetic. walshmedicalmedia.com The number of unpaired electrons, and thus the magnetic moment of the complex, is determined by the metal ion's d-electron configuration and the ligand field strength. Schiff base ligands can create either high-spin or low-spin complexes depending on the specific metal and the coordination geometry. mdpi.com For example, octahedral Co(II) complexes with Schiff base ligands are often high-spin. mdpi.com The study of the magnetic properties of these complexes provides valuable insights into their electronic structure and bonding.
| Metal Ion | d-electron configuration | Typical Spin State in Octahedral Field | Expected Magnetic Behavior |
| Cu(II) | d⁹ | - | Paramagnetic |
| Ni(II) | d⁸ | High-spin | Paramagnetic |
| Co(II) | d⁷ | High-spin | Paramagnetic |
| Fe(III) | d⁵ | High-spin/Low-spin | Paramagnetic |
| Zn(II) | d¹⁰ | - | Diamagnetic |
Advanced Spectroscopic and Structural Elucidation of Derivatives and Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. For derivatives of 5-Tert-butylbenzene-1,3-dicarbaldehyde, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.
While specific NMR data for coordination complexes of this compound are not widely available in the public domain, we can predict the expected spectral features based on related compounds. For instance, in the ¹H NMR spectrum, the protons of the tert-butyl group would appear as a sharp singlet, typically in the range of δ 1.3-1.5 ppm. The aromatic protons would exhibit characteristic splitting patterns depending on the substitution, and the aldehyde protons would be observed as a singlet further downfield, usually above δ 10 ppm. Upon complexation with a metal ion, significant shifts in the aromatic and aldehyde proton resonances are expected due to the alteration of the electronic environment.
Similarly, in the ¹³C NMR spectrum, distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the aromatic carbons, and the highly deshielded carbonyl carbons of the aldehyde groups would be observed. The coordination of the aldehyde oxygen to a metal center would lead to a downfield shift of the carbonyl carbon signal.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Hypothetical Metal Complex.
| Assignment | This compound (Predicted) | Hypothetical Metal Complex (Predicted) |
| ¹H NMR | ||
| -C(CH₃)₃ | ~1.35 (s, 9H) | ~1.40 (s, 9H) |
| Ar-H | ~7.8-8.2 (m, 3H) | ~8.0-8.5 (m, 3H) |
| -CHO | ~10.1 (s, 2H) | ~10.5 (s, 2H) |
| ¹³C NMR | ||
| -C(CH₃)₃ | ~31 | ~32 |
| -C(CH₃)₃ | ~35 | ~36 |
| Ar-C | ~125-155 | ~128-160 |
| -CHO | ~192 | ~198 |
Note: This table presents predicted values based on known spectroscopic trends for similar compounds and is for illustrative purposes.
Single Crystal X-ray Diffraction Analysis of Supramolecular Assemblies and Coordination Compounds
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline solids. While specific crystal structures of supramolecular assemblies or coordination compounds derived from this compound are not readily found, studies on related dicarboxylate ligands offer insight into the potential structures. researchgate.net
Coordination polymers constructed from dicarboxylate ligands and metal ions often form one-, two-, or three-dimensional networks. rsc.orgrsc.org The bulky tert-butyl group in this compound would likely play a significant role in directing the self-assembly process, potentially leading to the formation of porous frameworks or interpenetrated structures. The aldehyde groups can coordinate to metal centers through their oxygen atoms, acting as bridging ligands to form polynuclear complexes or extended coordination polymers.
The study of supramolecular assemblies of related molecules, such as benzene-1,3,5-tricarboxylic acid, reveals the formation of intricate hydrogen-bonded networks. rsc.orgnih.gov Similarly, the aldehyde groups of this compound could participate in various non-covalent interactions, such as hydrogen bonding (with suitable donors) and dipole-dipole interactions, to form discrete supramolecular structures or extended architectures.
Table 2: Hypothetical Crystallographic Data for a Coordination Compound of this compound.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1978 |
| Z | 4 |
Note: This table is purely hypothetical and serves to illustrate the type of data obtained from a single crystal X-ray diffraction experiment.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. The analysis of the vibrational spectra of this compound and its derivatives can confirm the presence of key functional groups and probe changes in conformation and bonding upon complexation or assembly.
The FT-IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C-H stretching of the tert-butyl group and the aromatic ring, and the prominent C=O stretching of the aldehyde groups, typically appearing around 1700 cm⁻¹. The positions of the aromatic C-H and C=C stretching bands can provide information about the substitution pattern of the benzene (B151609) ring.
Upon formation of a coordination compound, the C=O stretching frequency is expected to shift to a lower wavenumber due to the coordination of the oxygen atom to the metal center, which weakens the C=O bond. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for studying the vibrations of the benzene ring and the tert-butyl group.
Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |
| C-H stretch (alkane) | FT-IR, Raman | 2850-3000 |
| C-H stretch (aromatic) | FT-IR, Raman | 3000-3100 |
| C=O stretch (aldehyde) | FT-IR | 1690-1715 |
| C=C stretch (aromatic) | FT-IR, Raman | 1450-1600 |
Note: These are general frequency ranges and can vary based on the specific molecular environment.
Advanced Mass Spectrometry Techniques for Oligomer and Polymer Characterization
Advanced mass spectrometry (MS) techniques are crucial for the characterization of oligomers and polymers derived from this compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are particularly powerful for determining the molecular weight distribution, end-group analysis, and repeating unit of polymers.
While specific studies on the polymerization of this compound are scarce, research on the polymerization of other substituted benzaldehydes provides a basis for understanding the potential outcomes. nih.gov The resulting polymers could be analyzed by MS to confirm their structure. For example, MALDI-TOF MS would produce a spectrum showing a distribution of peaks, where the mass difference between adjacent peaks corresponds to the mass of the monomer unit.
The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information, helping to identify the end groups and the connectivity of the monomer units within the polymer chain. For any synthesized oligomers or polymers of this compound, these advanced MS techniques would be essential for comprehensive characterization.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. While specific DFT studies on 5-tert-butylbenzene-1,3-dicarbaldehyde are not extensively documented in publicly available literature, we can infer its electronic characteristics based on calculations performed on analogous structures such as 1,3,5-tri-tert-butylbenzene.
DFT calculations would likely reveal a nuanced electronic landscape for this compound. The two electron-withdrawing aldehyde groups are expected to significantly influence the electron density of the benzene (B151609) ring, creating regions of electrophilicity. Conversely, the electron-donating tert-butyl group would locally increase electron density. This push-pull electronic arrangement is crucial in determining the molecule's reactivity.
Key parameters that would be elucidated through DFT calculations include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. In this molecule, the HOMO would likely be centered on the benzene ring, influenced by the tert-butyl group, while the LUMO would be predominantly located on the dicarbaldehyde functionalities, indicating their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and electronic excitation properties.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the electron density distribution. It would likely show negative potential (red) around the oxygen atoms of the aldehyde groups, highlighting their nucleophilic character, and positive potential (blue) around the hydrogen atoms of the aldehyde groups and parts of the benzene ring, indicating electrophilic sites.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding and charge distribution within the molecule, quantifying the electron delocalization and hyperconjugative interactions that contribute to its stability.
| Calculated Property | Predicted Characteristic | Implication for Reactivity |
| HOMO Energy | Relatively low | Less prone to oxidation |
| LUMO Energy | Low | Susceptible to nucleophilic attack at the formyl carbons |
| HOMO-LUMO Gap | Moderate | Indicates good kinetic stability |
| Electrostatic Potential | Negative potential on aldehyde oxygens, positive on formyl protons | Dictates sites for electrophilic and nucleophilic attack |
Molecular Dynamics Simulations for Supramolecular Interactions and Self-Assembly
Molecular dynamics (MD) simulations are instrumental in understanding how molecules interact and organize themselves into larger structures. For this compound, MD simulations could predict its behavior in different environments and its potential to form supramolecular assemblies.
The bulky tert-butyl group would play a significant role in the intermolecular interactions. While it can participate in weak van der Waals forces, its primary role would be steric. This steric hindrance would influence how the molecules pack in the solid state and how they interact in solution.
The polar aldehyde groups are capable of forming dipole-dipole interactions and potentially weak hydrogen bonds with suitable donor molecules. In the absence of strong hydrogen bond donors, the dominant intermolecular forces would likely be a combination of van der Waals interactions and dipole-dipole interactions between the aldehyde groups.
MD simulations could explore:
Solvation Effects: How the molecule interacts with different solvents, which is crucial for understanding its solubility and reactivity in various media.
Self-Assembly: The potential for the molecule to form ordered structures, such as dimers or larger aggregates, driven by non-covalent interactions. The interplay between the steric bulk of the tert-butyl group and the polar interactions of the aldehyde groups would be a key factor in determining the geometry of any self-assembled structures.
| Interaction Type | Participating Groups | Predicted Strength | Influence on Self-Assembly |
| Van der Waals | Entire molecule, especially tert-butyl group | Moderate | Contributes to overall packing and cohesion |
| Dipole-Dipole | Aldehyde groups | Moderate | Directs the orientation of molecules in assemblies |
| Steric Hindrance | Tert-butyl group | High | Prevents close packing and influences the overall geometry of aggregates |
Reaction Pathway Analysis and Transition State Investigations
Computational methods are invaluable for mapping out the intricate details of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, reaction pathway analysis could be applied to understand its synthetic transformations and reactivity.
For instance, the aldehyde groups are reactive sites for a variety of chemical transformations, including:
Nucleophilic Addition: The addition of nucleophiles to the carbonyl carbons is a fundamental reaction of aldehydes. Computational studies could model the reaction pathway of, for example, Grignard reagents or cyanide ions, identifying the transition state structure and the energy barrier for the reaction.
Condensation Reactions: The molecule can undergo condensation reactions, such as the aldol or Knoevenagel condensation. Theoretical investigations could elucidate the mechanism of these reactions, including the role of catalysts and the stereochemical outcomes.
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols. Reaction pathway analysis could provide insights into the mechanisms of these transformations with various reagents.
A study on the bromination of 1,3,5-tri-tert-butylbenzene has shown that computational DFT models can be used to understand complex reaction mechanisms, including the role of clustered polybromide anions in the transition state. rsc.org Similar detailed computational studies on this compound would be highly informative.
| Reaction Type | Reactive Site | Computational Insights |
| Nucleophilic Addition | Aldehyde carbons | Transition state geometry, activation energy |
| Condensation Reactions | Aldehyde groups | Reaction mechanism, catalyst role, stereoselectivity |
| Oxidation/Reduction | Aldehyde groups | Reaction pathways with different reagents |
Prediction of Spectroscopic Parameters and Aromaticity (e.g., Baird's rule)
Computational chemistry can accurately predict various spectroscopic parameters, aiding in the identification and characterization of molecules. For this compound, methods like Time-Dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum, while other methods can predict NMR chemical shifts and vibrational frequencies.
Aromaticity and Baird's Rule:
The benzene ring in this compound is aromatic in its ground state, following Hückel's rule with 6 π-electrons. Baird's rule, however, addresses the aromaticity of cyclic conjugated systems in their lowest triplet excited state. wikipedia.orgnih.gov According to Baird's rule, systems with 4n π-electrons are aromatic in their triplet state, while those with 4n+2 π-electrons are antiaromatic. wikipedia.orgnih.gov
For this compound, the benzene core has 6 π-electrons (a 4n+2 system where n=1). Therefore, upon excitation to its lowest triplet state, Baird's rule predicts that the benzene ring would become antiaromatic. wikipedia.orgnih.gov This excited-state antiaromaticity could have significant implications for its photophysical properties and photochemical reactivity, potentially leading to pathways for energy dissipation or chemical transformation that are not accessible in the ground state.
Computational methods can be used to probe the aromaticity of the triplet state by calculating magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) values, and by analyzing the geometric changes upon excitation. A shift from a more symmetric, delocalized structure in the ground state to a more bond-alternating, localized structure in the triplet state would be indicative of a loss of aromaticity.
| Electronic State | π-Electron Count | Governing Rule | Predicted Aromaticity |
| Ground State (Singlet) | 6 | Hückel's Rule | Aromatic |
| Lowest Triplet State | 6 | Baird's Rule | Antiaromatic |
Future Research Directions and Translational Opportunities
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future research will likely focus on developing more efficient, scalable, and environmentally benign methods for synthesizing 5-Tert-butylbenzene-1,3-dicarbaldehyde and its derivatives.
Green Chemistry Approaches: The principles of green chemistry are becoming increasingly important in the synthesis of aromatic aldehydes. numberanalytics.com Key principles applicable to this compound include waste prevention, maximizing atom economy, and utilizing renewable feedstocks and catalysis. numberanalytics.com Future pathways may involve:
Biomass-derived feedstocks: Exploring routes from lignocellulosic biomass, which can be converted into aromatic aldehydes through processes like catalytic fractionation and ozonolysis. rsc.org
Greener oxidants: Utilizing oxidants like O₂, H₂O₂, or O₃, and developing photo- or electro-catalytic methods to reduce reliance on hazardous reagents. rsc.org
Sustainable solvents: Employing ionic liquids or deep eutectic solvents as alternatives to traditional volatile organic compounds. numberanalytics.com
Bioreduction and biocatalysis: Using enzymes or whole-cell systems, such as extracts from Aloe vera, for specific transformations, potentially under microwave irradiation to accelerate reactions. scielo.org.mx
Advanced Catalytic Methods: Catalytic syntheses offer high efficiency and selectivity while minimizing waste. numberanalytics.com Potential avenues for exploration include:
Iron-catalyzed oxidation: This method uses inexpensive and environmentally friendly iron catalysts to oxidize alkyl aromatic precursors under mild conditions. beilstein-journals.org
Palladium-catalyzed cross-coupling: Reactions like the Suzuki-Miyaura coupling could be adapted to build the substituted benzene (B151609) ring system efficiently. numberanalytics.com
Mechanochemistry: Solid-state reactions induced by mechanical energy, such as ball milling, can reduce or eliminate the need for solvents, offering a greener alternative for aldehyde synthesis. mdpi.com
Transient Directing Groups: Employing transient directing groups in C-H functionalization can enable regioselective modifications of the aromatic ring, allowing for the introduction of the aldehyde groups with high precision. researchgate.net
A comparison of potential synthetic strategies is outlined in the table below.
| Methodology | Potential Advantages | Key Research Focus |
| Green Catalysis | Reduced waste, lower energy use, use of renewable resources. numberanalytics.com | Development of recyclable catalysts, use of biomass feedstocks. numberanalytics.comrsc.org |
| Mechanochemistry | Solvent-free or reduced solvent use, high energy efficiency. mdpi.com | Optimization of reaction conditions (milling time, frequency), catalyst integration. mdpi.com |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. scielo.org.mx | Enzyme discovery and engineering, process optimization under microwave irradiation. scielo.org.mx |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Reactor design, integration with catalytic systems for continuous production. |
Development of Multi-Functional Materials and Responsive Systems
The bifunctional nature of this compound makes it an ideal candidate for constructing advanced polymers and materials with tailored properties.
Covalent Organic Frameworks (COFs): Aromatic aldehydes are crucial monomers for synthesizing COFs—crystalline porous polymers with applications in gas storage, separation, and catalysis. evitachem.com A structurally similar compound, 5-tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde, is already used for this purpose. cd-bioparticles.net Future work could involve reacting this compound with various amine-containing linkers to create a new family of COFs. The bulky tert-butyl group can influence the framework's porosity and stability.
Responsive Polymers and Hydrogels: The aldehyde groups can form dynamic covalent bonds, such as imines, which are reversible and can respond to stimuli like pH changes. acs.org This opens the door to creating:
Smart Hydrogels: Gels that can assemble or disassemble in response to specific triggers, potentially for use in drug delivery or as sensors. acs.orgrsc.org For instance, aldehyde-functionalized cellulose (B213188) has been used to create reactive sorbents. nih.gov
Depolymerizable Polymers: Poly(phthalaldehyde)s are a class of polymers that can depolymerize back to their monomers in response to a specific stimulus. thieme-connect.com The unique structure of this compound could be exploited to create novel, stimuli-responsive materials that degrade on command. thieme-connect.com
Self-Healing Materials: The reversible nature of imine bonds formed from the aldehyde groups could be harnessed to design polymers capable of self-repair.
Macrocyclic and Polycyclic Compounds: Aromatic dialdehydes serve as building blocks for macrocyclic Schiff base ligands that can coordinate with multiple metal ions. dergipark.org.tr These multi-metallic compounds are of interest for their potential in homogeneous catalysis and for mimicking the active sites of metalloenzymes. dergipark.org.tr
Interdisciplinary Research with Emerging Technologies
The exploration of this compound and its derivatives will be significantly enhanced by integrating emerging technologies from other scientific fields.
Computational Chemistry and AI:
Predictive Modeling: Computational methods like Density Functional Theory (DFT) and molecular dynamics simulations can predict the structural, electronic, and thermal properties of new materials derived from this compound before synthesis, accelerating the design process. ijcrt.org
Reaction Optimization: Machine learning algorithms and AI can be used to predict reaction outcomes, optimize synthetic conditions, and explore vast chemical spaces for new derivatives with desired properties. nih.gov Neural network potentials are an emerging tool that could catalyze faster simulations and lead to more creative chemical ideas. iupac.org
Visualization: Computational tools can create visualizations of reaction mechanisms, providing valuable insights for both research and education. researchgate.net
Advanced Materials Engineering:
3D-Bioprinting: Hydrogels and polymers derived from this compound could be formulated into bio-inks for 3D bioprinting, creating complex scaffolds for tissue engineering. iupac.org
Nanotechnology: The compound can be incorporated into nanostructures like nanoparticles or nanofibrous materials to create functional surfaces or targeted delivery systems.
The synergy between chemistry and these technologies is highlighted by the IUPAC "Top Ten Emerging Technologies in Chemistry," which consistently features innovations in areas like AI in chemistry, advanced materials, and sustainable synthesis. iupac.org
Challenges and Prospects in Tailoring Molecular Properties
While promising, the targeted synthesis and functionalization of this compound present distinct challenges and opportunities.
Challenges:
Regioselectivity: The benzene ring in this compound has three substituents with competing directing effects. The tert-butyl group is an ortho-, para-director that activates the ring, while the two aldehyde groups are meta-directors that deactivate it. libretexts.orgmsu.eduyoutube.com Predicting and controlling the position of further electrophilic substitution reactions on the ring is a significant synthetic challenge.
Reactivity Control: The high reactivity of the aldehyde groups can lead to side reactions or polymerization, requiring careful selection of protective groups and reaction conditions during multi-step syntheses. researchgate.net
Steric Hindrance: The bulky tert-butyl group can sterically hinder reactions at the adjacent ortho positions, influencing product distributions and reaction rates. libretexts.org
Prospects:
Fine-Tuning Electronic Properties: By strategically adding further electron-donating or electron-withdrawing groups, the electronic properties (e.g., HOMO/LUMO levels) of the molecule can be precisely tuned. This is crucial for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). ambeed.com
Designing for Stability: The principles governing the thermal stability of benzene derivatives, such as the strategic placement of substituents and the creation of cross-linked polymeric structures, can be applied to engineer highly robust materials from this compound. ijcrt.org
Creating Functional Diversity: The aldehyde groups provide a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, allowing for the synthesis of a vast library of derivatives with diverse functionalities for applications in pharmaceuticals and materials science. researchgate.netmdpi.com
The table below summarizes the influence of the existing substituents on further reactions.
| Substituent | Type | Directing Effect (Electrophilic Aromatic Substitution) | Impact on Reactivity |
| -C(CH₃)₃ (tert-Butyl) | Activating, Electron-Donating | Ortho, Para | Increases ring reactivity, provides steric hindrance. youtube.com |
| -CHO (Aldehyde) | Deactivating, Electron-Withdrawing | Meta | Decreases ring reactivity. youtube.com |
By overcoming the challenges through modern synthetic strategies and leveraging the inherent properties of its substituents, this compound stands as a versatile platform for future innovation in chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the optimal laboratory-scale synthesis methods for 5-tert-butylbenzene-1,3-dicarbaldehyde, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via formylation of 5-tert-butyl-1,3-dimethylbenzene using Vilsmeier-Haack conditions (POCl₃/DMF). Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted intermediates or positional isomers. Monitoring reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Aldehyde protons appear as singlet peaks at δ 10.1–10.3 ppm. The tert-butyl group shows a singlet at δ 1.3–1.4 ppm.
- FT-IR : Strong aldehyde C=O stretches at ~1700 cm⁻¹ and aromatic C-H bends near 800 cm⁻¹.
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 218 (C₁₂H₁₄O₂), with fragmentation patterns confirming the tert-butyl group and aldehyde substituents.
Cross-referencing with computational simulations (DFT, B3LYP/6-31G*) enhances structural validation .
Q. How does the tert-butyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The tert-butyl group enhances steric protection, reducing hydrolysis of aldehyde groups. Stability studies should employ accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Buffered solutions (pH 2–12) can assess hydrolytic degradation kinetics. For thermal stability, TGA-DSC (heating rate 10°C/min, N₂ atmosphere) identifies decomposition thresholds (~200°C) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16, M06-2X/def2-TZVP) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model for DMF or THF) refine activation energy barriers for Suzuki-Miyaura or aldol reactions. Experimental validation via kinetic studies (in situ IR monitoring) resolves discrepancies between theoretical and observed regioselectivity .
Q. What strategies resolve contradictions in catalytic activity data when using this compound as a ligand precursor?
- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, ligand-to-metal ratios). A factorial design (2³ matrix) testing metal precursors (Pd, Cu), solvents (DMSO, toluene), and temperatures (25°C, 60°C) isolates critical factors. Statistical tools (ANOVA, p < 0.05) identify significant interactions. Surface characterization (XPS, TEM) of catalytic intermediates clarifies mechanistic pathways .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas storage applications?
- Methodological Answer : Aldehyde groups enable Schiff-base condensation with amine-functionalized linkers (e.g., 1,4-diaminobenzene). Solvothermal synthesis (120°C, DMF/EtOH) produces porous frameworks. BET analysis measures surface area (>1000 m²/g), while in situ PXRD tracks crystallinity. Gas adsorption (CO₂, CH₄) is quantified via volumetric assays at 298 K and 1–30 bar .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
